(3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
CAS No.: 2320421-27-8
Cat. No.: VC7696481
Molecular Formula: C15H13F3N4O2
Molecular Weight: 338.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320421-27-8 |
|---|---|
| Molecular Formula | C15H13F3N4O2 |
| Molecular Weight | 338.29 |
| IUPAC Name | [3-(pyrazin-2-ylamino)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
| Standard InChI | InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-2-10(6-12)14(23)22-8-11(9-22)21-13-7-19-4-5-20-13/h1-7,11H,8-9H2,(H,20,21) |
| Standard InChI Key | SMNRVVHZJQRNAK-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)NC3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 1-position with a methanone group linked to a 3-(trifluoromethoxy)phenyl aromatic system. The 3-position of the azetidine ring is further functionalized with a pyrazin-2-ylamino group, introducing a six-membered diazine ring . Key structural parameters include:
The trifluoromethoxy (-OCF₃) group enhances metabolic stability and membrane permeability, while the pyrazine ring contributes to π-π stacking interactions with biological targets .
Spectroscopic and Computational Data
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SMILES Notation: C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)NC3=NC=CC=N3 .
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Topological Polar Surface Area (TPSA): 84.2 Ų, indicating moderate solubility in polar solvents .
Density functional theory (DFT) calculations predict bond lengths of 1.45 Å for the azetidine C-N bonds and 1.34 Å for the pyrazine C=N bonds, consistent with aromatic character in the diazine system .
Synthesis and Synthetic Strategies
Key Synthetic Routes
The synthesis typically involves multi-step protocols:
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Azetidine Core Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields the azetidine backbone .
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Pyrazin-2-ylamino Functionalization: Nucleophilic substitution at the azetidine 3-position using 2-aminopyrazine in the presence of Pd catalysis (e.g., Buchwald-Hartwig conditions) .
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Methanone Installation: Friedel-Crafts acylation of 3-(trifluoromethoxy)benzene with azetidine carbonyl chloride completes the assembly .
Critical Reaction Parameters:
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar aprotic conditions .
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Catalysts: Pd₂(dba)₃/Xantphos systems for C-N bond formation (yields: 60–75%) .
Purification and Characterization
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Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) eluent .
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Analytical Confirmation:
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 12.8 µM (pH 7.4, 25°C), classified as moderately soluble .
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Thermal Stability: Decomposition temperature >250°C (DSC analysis) .
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Photostability: Stable under UV light (λ = 254 nm) for 24 hours .
ADME Profiling
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.2% (human) |
| CYP3A4 Inhibition | IC₅₀ = 18.3 µM |
| Permeability (Caco-2) | 4.1 × 10⁻⁶ cm/s |
| Data extrapolated from structural analogs . |
The trifluoromethoxy group reduces first-pass metabolism by cytochrome P450 enzymes, while the azetidine ring enhances blood-brain barrier penetration .
Biological Activity and Mechanism
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine analogs exhibit:
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Mycobacterial ATP Synthase Inhibition: MIC = 0.12 µg/mL against M. tuberculosis H37Rv .
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Bacterial Biofilm Disruption: 78% reduction in Pseudomonas aeruginosa biofilm at 10 µM .
Applications and Future Directions
Therapeutic Prospects
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Neurodegenerative Diseases: GSK-3β inhibition suggests potential in Alzheimer’s disease .
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Oncology: JAK/STAT pathway modulation for hematologic malignancies .
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Antimicrobials: Tuberculosis treatment via ATP synthase targeting .
Challenges and Optimization
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